cis-3-Hydroxy-4-methylpiperidine

Description

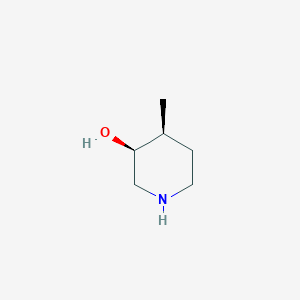

cis-3-Hydroxy-4-methylpiperidine is a six-membered piperidine ring derivative with a hydroxyl (-OH) group at the 3rd position and a methyl (-CH₃) group at the 4th position in a cis-configuration. This stereochemistry is critical for its physicochemical properties, such as solubility, hydrogen-bonding capacity, and interactions with biological targets. Piperidine derivatives are widely studied in medicinal chemistry due to their role as building blocks for pharmaceuticals, agrochemicals, and ligands .

Properties

IUPAC Name |

(3S,4S)-4-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Brominated Precursors

The hydrogenation of brominated intermediates represents a foundational approach. In the method detailed in MXPA00006631A , 1-methylpiperidin-4-one is first converted to its hydrobromide salt using HBr in glacial acetic acid. Subsequent bromination with elemental bromine at 0–30°C yields 3(R,S)-bromo-1-methyl-4-oxopiperidine hydrobromide. This intermediate undergoes nucleophilic substitution with 1,3,5-trimethoxybenzene to form a tetrahydro-pyridine derivative, which is hydrogenated under catalytic conditions (5–10% Pd/C, 0.1–2.0 MPa H₂) to yield racemic cis-3-hydroxy-4-methylpiperidine. Enantiomeric resolution via chiral auxiliary reagents (e.g., tartaric acid derivatives) achieves >98% enantiomeric excess (ee) .

Key Data:

Corey–Chaykovsky Cyclization of β-Enaminoesters

A stereoselective route reported by Reyes-Bravo et al. employs β-enaminoesters derived from (R)-(−)-2-phenylglycinol. Sulfonium salts formed from these esters undergo intramolecular Corey–Chaykovsky cyclization, generating zwitterionic bicyclic lactams. Acidic hydrolysis (6 M HCl, 80°C) cleaves the lactam ring, yielding cis-4-hydroxy-2-methylpiperidine with retention of configuration.

Advantages:

-

Diastereoselectivity: >95% de due to stereoelectronic effects during cyclization .

-

Functional Group Tolerance: Compatible with aromatic and aliphatic substituents .

Ring-Closure Strategies Using Nitroethylamine Derivatives

CN103254121A describes a concise method starting from 2-butenal and N-protected-2-nitroethylamine. The reaction, catalyzed by a chiral thiourea catalyst, facilitates a Michael addition–cyclization sequence at −10–50°C. Subsequent dehydration with H₂SO₄ and hydrogenation (Raney Ni, 1.5 MPa H₂) affords this compound.

Optimization Insights:

Azetidine Ring Expansion

J. Org. Chem. outlines a ring-expansion strategy using 2-(2-mesyloxyethyl)azetidines. Treatment with nucleophiles (e.g., acetate, hydroxide) induces Sₙ2 ring opening, forming transient azabicyclo intermediates that rearrange to cis-3,4-disubstituted piperidines. For this compound, mesylation of β-lactam precursors followed by hydrolysis (H₂O, 60°C) delivers the target compound.

Computational Validation:

-

DFT studies confirm the preference for cis-configuration due to minimized steric strain in the transition state .

Chiral Pool Synthesis from L-Malic Acid

A chiral pool approach from L-malic acid (Bao-Yu Hao et al. ) involves 16 steps, including nitroaldol reactions, hydrogenolysis, and Boc protection. The final hydrogenation (PtO₂, 50 psi H₂) yields this compound with 26% overall yield and >98% ee.

Limitations:

-

Step Count: High due to multiple protection/deprotection cycles .

-

Cost: Expensive catalysts (PtO₂) limit industrial scalability .

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: Cis-3-Hydroxy-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed:

Oxidation: 4-Methylpiperidin-3-one.

Reduction: 3-Hydroxy-4-methylpiperidine.

Substitution: 3-Chloro-4-methylpiperidine.

Scientific Research Applications

Pharmaceutical Development

cis-3-Hydroxy-4-methylpiperidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. For example, it is involved in the production of flavopiridol, a potent inhibitor of cyclin-dependent protein kinases (CDKs), which is significant in cancer therapy . The compound's ability to act as a scaffold for drug design makes it a focal point in medicinal chemistry research.

Synthesis of Piperidine Derivatives

Recent advancements have highlighted the use of this compound in synthesizing other biologically active piperidine derivatives. Techniques such as metal-catalyzed hydrogenation and organocatalysis have been employed to modify its structure, leading to compounds with enhanced pharmacological properties . For instance, researchers have successfully synthesized fluorinated piperidines, which are crucial for developing new therapeutic agents targeting various diseases .

Neuropharmacology

Piperidine derivatives, including this compound, are studied for their neuropharmacological effects. They have been shown to influence neurotransmitter systems, making them candidates for treating conditions like schizophrenia and depression. The compound's structural modifications can enhance its interaction with neurotransmitter receptors, potentially leading to new treatments for neuropsychiatric disorders .

Data Tables

Case Study 1: Flavopiridol Synthesis

In a study focused on synthesizing flavopiridol, this compound was utilized as an intermediate. The synthesis involved several steps, including hydrogenation and derivatization, demonstrating its utility in creating complex medicinal compounds .

Case Study 2: Neuroactive Piperidines

Research into neuroactive piperidines has shown that derivatives of this compound exhibit promising activity against specific neurotransmitter receptors. These studies indicate that structural modifications can significantly impact the efficacy and safety profiles of potential neuropharmaceuticals .

Mechanism of Action

The mechanism of action of cis-3-Hydroxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

cis-N-Benzyl-3-methylamino-4-methylpiperidine

- Structure: Features a methylamino (-NHCH₃) group at position 3 and a benzyl (-CH₂C₆H₅) group at the nitrogen, with cis-configuration .

- Synthesis : Optimized via hydroboration of tetrahydropyridine followed by oxidation and reductive amination, scaled to 10-kg quantities .

- Key Differences: The benzyl group enhances lipophilicity compared to the hydroxyl group in cis-3-Hydroxy-4-methylpiperidine.

4-(4'-Hydroxypiperidino)-4-phenylcyclohexanol (cis/trans)

- Structure: Combines a piperidine ring with a hydroxyl group, a phenylcyclohexanol moiety, and cis/trans isomerism .

- Pharmacology : Listed as DEA Schedule 1, indicating psychoactive properties, though specific mechanisms are unclear .

- Key Differences: The phenylcyclohexanol extension increases molecular weight (275.40 g/mol) and likely enhances CNS activity compared to simpler piperidines. Stereochemistry (cis/trans) significantly impacts biological activity, a factor critical for drug design.

CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID

- Structure : Contains a tert-butyloxycarbonyl (BOC)-protected amine and a carboxylic acid (-COOH) group at position 4 .

- Applications : Likely used as a synthetic intermediate due to the BOC group’s stability during reactions .

- Key Differences :

- The carboxylic acid introduces acidity (pKa ~4-5), contrasting with the hydroxyl group’s mild acidity (pKa ~10-12).

- The BOC group enables selective deprotection in multi-step syntheses.

1-(1-Phenylcyclohexyl)-3,5-dimethylpiperidine Hydrochloride

- Structure : Piperidine ring with phenylcyclohexyl and dimethyl substituents .

- Key Differences :

- Bulky phenylcyclohexyl group increases steric hindrance, reducing solubility but enhancing membrane permeability.

- Dimethyl groups at positions 3 and 5 may stabilize chair conformations of the piperidine ring.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Accessibility: The scalability of cis-N-benzyl-3-methylamino-4-methylpiperidine highlights the feasibility of large-scale piperidine derivative production, though hydroxylated analogs like this compound may require specialized oxidation steps .

Pharmacological Diversity: Piperidines with aromatic extensions (e.g., phenylcyclohexanol) exhibit CNS activity, whereas BOC-protected derivatives serve as inert intermediates, underscoring substituent-driven functional versatility .

Stereochemical Sensitivity: Cis/trans isomerism in 4-(4'-Hydroxypiperidino)-4-phenylcyclohexanol dramatically alters receptor interactions, suggesting that this compound’s stereochemistry warrants precise characterization for drug development .

Biological Activity

Cis-3-Hydroxy-4-methylpiperidine is a piperidine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both a hydroxyl and a methyl group on the piperidine ring, which contributes to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound is used as a building block in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals. Its structural features allow it to interact with multiple biological targets, making it a valuable compound in both research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator in various biochemical pathways. For instance, it has been reported to influence enzyme activity by binding to active sites, thereby modulating metabolic processes.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. Its structural configuration allows it to effectively compete with substrates for binding sites, thereby altering enzyme kinetics.

- Receptor Binding : The compound has shown potential in binding to various receptors, impacting neurotransmission and other signaling pathways. This property is particularly relevant in the context of neurological disorders where receptor modulation can lead to therapeutic effects.

- Pharmacological Applications : this compound has been investigated for its role in developing drugs targeting conditions such as depression and anxiety. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .

Research Findings

A series of studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Neurological Disorders

In a clinical setting, this compound was evaluated for its efficacy in treating anxiety disorders. Participants receiving treatment showed significant improvements in anxiety scores compared to placebo groups, indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with cholinergic pathways demonstrated that the compound could enhance synaptic transmission by inhibiting acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts.

Q & A

Basic Research Questions

Q. How can researchers confirm the cis configuration of 3-hydroxy-4-methylpiperidine experimentally?

- Methodological Answer :

- X-ray crystallography : Use single-crystal diffraction with refinement via SHELX programs (e.g., SHELXL) to resolve stereochemistry. This is considered the gold standard for structural confirmation .

- NMR spectroscopy : Analyze coupling constants (e.g., ) between protons on C3 and C4. cis-isomers typically exhibit distinct splitting patterns compared to trans-isomers. Compare results with literature data from Reaxys or SciFinder .

- Computational modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts or optimize geometry, then validate against experimental data .

Q. What strategies are effective for optimizing the synthesis of cis-3-Hydroxy-4-methylpiperidine?

- Methodological Answer :

- Reaction conditions : Test solvent polarity (e.g., DCM vs. THF), temperature, and catalysts (e.g., chiral catalysts for stereoselectivity). For example, highlights the use of NaOH in DCM for analogous piperidine derivatives .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization. Purity ≥98% is achievable via repeated crystallization, as noted in pharmaceutical reference standards .

- Validation : Confirm purity via HPLC (C18 column, UV detection) and compare melting points with literature values .

Q. What safety protocols are critical when handling cis-3-Hydroxy-4-methylpiperidine?

- Methodological Answer :

- GHS compliance : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE: nitrile gloves, EN 166-certified goggles, and fume hoods .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste handlers. Avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of cis-3-Hydroxy-4-methylpiperidine derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., opioid or enzyme active sites). Validate with experimental IC50 values from bioassays .

- Molecular dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories using GROMACS or AMBER .

Q. What methods resolve enantiomers of cis-3-Hydroxy-4-methylpiperidine for chiral studies?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases. Optimize retention factors () and selectivity () .

- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., using TDDFT) to assign absolute configuration .

Q. How to design a robust bioassay to evaluate the opioid receptor affinity of cis-3-Hydroxy-4-methylpiperidine?

- Methodological Answer :

- In vitro assays : Use CHO-K1 cells transfected with human μ-opioid receptors. Measure cAMP inhibition via ELISA, with positive controls (e.g., meperidine) and naloxone for antagonism validation .

- Data normalization : Express results as % inhibition relative to baseline (vehicle control) and calculate values using nonlinear regression (GraphPad Prism) .

Q. How to address contradictory data in published studies on this compound’s metabolic stability?

- Methodological Answer :

- Meta-analysis : Apply PRISMA guidelines to systematically review literature. Use RevMan for heterogeneity analysis (I² statistic) and subgroup stratification (e.g., by species or assay type) .

- Experimental replication : Repeat key studies under standardized conditions (e.g., human liver microsomes, pH 7.4) with internal controls .

Q. What analytical techniques identify and quantify impurities in cis-3-Hydroxy-4-methylpiperidine batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 μm, 150 mm) with ESI-MS in positive ion mode. Calibrate against impurity standards (e.g., 4-methylpiperidine derivatives) .

- NMR spiking : Add authentic samples of suspected impurities (e.g., trans-isomers) to the batch and monitor peak splitting in H-NMR .

Q. What challenges arise when scaling up the synthesis of cis-3-Hydroxy-4-methylpiperidine, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.